4-Cyclopropoxy-2-isopropoxy-6-isopropylpyridine
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Overview
Description
4-Cyclopropoxy-2-isopropoxy-6-isopropylpyridine is a chemical compound with the molecular formula C14H21NO2 and a molecular weight of 235.32 g/mol . It is primarily used in research settings and is known for its unique structural features, which include cyclopropoxy and isopropoxy groups attached to a pyridine ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Cyclopropoxy-2-isopropoxy-6-isopropylpyridine typically involves the use of Suzuki–Miyaura coupling reactions . This method is favored due to its mild reaction conditions and high functional group tolerance. The general procedure involves the reaction of a boronic acid derivative with a halogenated pyridine in the presence of a palladium catalyst and a base. The reaction is usually carried out in an organic solvent such as toluene or ethanol at elevated temperatures.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the principles of large-scale organic synthesis apply. This includes optimizing reaction conditions for yield and purity, using continuous flow reactors, and employing efficient purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
4-Cyclopropoxy-2-isopropoxy-6-isopropylpyridine can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the pyridine ring, using reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyridine N-oxides, while reduction could produce various alcohols or amines.
Scientific Research Applications
4-Cyclopropoxy-2-isopropoxy-6-isopropylpyridine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, although specific applications are still under research.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-Cyclopropoxy-2-isopropoxy-6-isopropylpyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The exact pathways and targets are still under investigation, but it is believed that the compound can modulate biological activity by binding to active sites or altering protein conformation.
Comparison with Similar Compounds
Similar Compounds
- 4-Cyclopropoxy-2-isopropoxy-6-methylpyridine
- 4-Cyclopropoxy-2-ethoxy-6-isopropylpyridine
- 4-Cyclopropoxy-2-isopropoxy-6-ethylpyridine
Uniqueness
4-Cyclopropoxy-2-isopropoxy-6-isopropylpyridine is unique due to its specific combination of functional groups, which confer distinct chemical properties and reactivity
Properties
Molecular Formula |
C14H21NO2 |
---|---|
Molecular Weight |
235.32 g/mol |
IUPAC Name |
4-cyclopropyloxy-2-propan-2-yl-6-propan-2-yloxypyridine |
InChI |
InChI=1S/C14H21NO2/c1-9(2)13-7-12(17-11-5-6-11)8-14(15-13)16-10(3)4/h7-11H,5-6H2,1-4H3 |
InChI Key |
JMWXRRJRWVNHFB-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=NC(=CC(=C1)OC2CC2)OC(C)C |
Origin of Product |
United States |
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